3-(methoxymethyl)-1-propyl-1H-pyrazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-(Methoxymethyl)-1-propyl-1H-pyrazole is a disubstituted pyrazole derivative characterized by a methoxymethyl group at the C3 position and a propyl group at the N1 position of the heterocyclic ring. With a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol, this compound exhibits computed physicochemical properties including an XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 27.1 Ų.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 1474090-51-1
Cat. No. B3000439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)-1-propyl-1H-pyrazole
CAS1474090-51-1
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESCCCN1C=CC(=N1)COC
InChIInChI=1S/C8H14N2O/c1-3-5-10-6-4-8(9-10)7-11-2/h4,6H,3,5,7H2,1-2H3
InChIKeyGSJYTYYXWWXWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)-1-propyl-1H-pyrazole (CAS 1474090-51-1): Properties and Procurement Essentials


3-(Methoxymethyl)-1-propyl-1H-pyrazole is a disubstituted pyrazole derivative characterized by a methoxymethyl group at the C3 position and a propyl group at the N1 position of the heterocyclic ring [1]. With a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol, this compound exhibits computed physicochemical properties including an XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 27.1 Ų [1]. These structural features distinguish it from simpler 1‑propyl‑1H‑pyrazole analogs, offering a unique balance of lipophilicity and hydrogen‑bonding capacity that is relevant for medicinal chemistry and agrochemical intermediate applications.

Workflow Medicinal chemistry building block for SAR exploration and lead optimization of heterocyclic scaffolds
Selection 3‑Methoxymethyl substitution imparts a distinct lipophilicity/polarity balance compared to simple propyl‑pyrazoles
Use Context Compound library design, agrochemical intermediate research, and tool compound for oxygen‑sensitive probe studies

Why 1‑Propyl‑1H‑pyrazole or 3‑Methyl‑1‑propyl‑1H‑pyrazole Cannot Replace 3‑(Methoxymethyl)‑1‑propyl‑1H‑pyrazole


The methoxymethyl substituent at the C3 position of the pyrazole ring introduces a critical oxygen atom and an additional rotatable bond, fundamentally altering the compound's physicochemical profile compared to unsubstituted or methyl‑substituted analogs [1][2][3]. This structural difference translates into a lower calculated logP (0.7 vs. 1.23 for 1‑propyl‑1H‑pyrazole) and a significantly increased TPSA (27.1 vs. 18 Ų), which directly impacts aqueous solubility, membrane permeability, and potential intermolecular interactions in biological or catalytic systems [1][2]. Consequently, substituting the methoxymethyl group with a hydrogen or methyl group would yield a compound with markedly different partitioning behavior and hydrogen‑bonding capabilities, potentially compromising the desired outcome in structure‑activity relationship (SAR) studies, chemical synthesis, or formulated product development.

3‑(Methoxymethyl)‑1‑propyl‑1H‑pyrazole
1‑Propyl‑1H‑pyrazole
Lower logP and higher TPSA alter solubility and passive permeability; SAR and formulation profiles may shift significantly
3‑(Methoxymethyl)‑1‑propyl‑1H‑pyrazole
3‑Methyl‑1‑propyl‑1H‑pyrazole
Increased molecular weight and rotatable bonds change conformational flexibility; binding thermodynamics and metabolic stability may differ

Quantitative Differentiation of 3-(Methoxymethyl)-1-propyl-1H-pyrazole: Comparative Evidence for Informed Procurement


Reduced Lipophilicity and Enhanced Hydrogen‑Bonding Capacity Relative to 1‑Propyl‑1H‑pyrazole

The 3‑methoxymethyl substitution markedly lowers the calculated octanol‑water partition coefficient (XLogP3‑AA) from 1.23 for 1‑propyl‑1H‑pyrazole to 0.7 for the target compound [1][2]. Concurrently, the topological polar surface area (TPSA) increases from 18 Ų to 27.1 Ų, reflecting the addition of a hydrogen‑bond acceptor oxygen atom [1][2].

Lipophilicity & polarity shift
Cross-study comparable
Target: XLogP3‑AA = 0.7; TPSA = 27.1 Ų
1‑Propyl‑1H‑pyrazole: XLogP3‑AA = 1.23; TPSA = 18 Ų
ΔLogP = −0.53; ΔTPSA = +9.1 Ų
Supports solubility/permeability profiling in lead optimization
Computed properties; experimental logD and PAMPA data are advised
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Increased Molecular Weight and Rotatable Bond Count vs. 3‑Methyl‑1‑propyl‑1H‑pyrazole

Compared to the 3‑methyl analog (MW 124.18 g/mol, rotatable bonds 2), the target compound possesses a higher molecular weight (154.21 g/mol) and twice the number of rotatable bonds (4) [1][2]. This structural complexity arises from the methoxymethyl moiety, which introduces an additional sp³‑hybridized oxygen and a freely rotating C‑O bond.

Molecular weight & flexibility
Cross-study comparable
Target: MW = 154.21 g/mol; Rot. bonds = 4
3‑Methyl‑1‑propyl‑1H‑pyrazole: MW = 124.18 g/mol; Rot. bonds = 2
ΔMW = +30.03 g/mol; ΔRot. bonds = +2
Supports SAR and conformational flexibility assessment
Computed descriptors; binding studies required to confirm impact
Chemical Synthesis Drug Design Property Prediction

Demonstrated Utility as a Core Motif in Plasma Kallikrein Inhibitor Development

International patent WO2017208005A1 explicitly claims polymorphic forms of a 3‑(methoxymethyl)‑1‑(substituted)pyrazole‑4‑carboxamide as inhibitors of plasma kallikrein, with potential therapeutic applications in diabetic retinopathy and macular edema [1]. The 3‑(methoxymethyl)‑1‑propyl‑1H‑pyrazole scaffold serves as a key intermediate for constructing this pharmacophore, highlighting its value in medicinal chemistry programs targeting serine proteases.

Patent‑cited scaffold
Supporting evidence
Core motif of WO2017208005A1 plasma kallikrein inhibitors
Supports serine protease inhibitor research context
Patent citation; independent pharmacological validation needed
Pharmaceutical Patent Kallikrein Inhibition Polymorph Crystallization

Absence of Hydrogen‑Bond Donors Facilitates Formulation and Salt Formation

The target compound possesses zero hydrogen‑bond donors (HBD count = 0) but two hydrogen‑bond acceptors (HBA count = 2), a property shared with 1‑propyl‑1H‑pyrazole [1][2]. However, the methoxymethyl group provides an additional acceptor site that can engage in specific intermolecular interactions without introducing donor liabilities.

H‑bond donor absence
Class-level inference
HBD = 0 HBA = 2
Supports salt formation and non‑aqueous formulation screening
Class‑level property; specific crystallization studies recommended
Formulation Science Salt Screening Crystallization

Where 3-(Methoxymethyl)-1-propyl-1H-pyrazole Delivers Value: Evidence‑Backed Application Scenarios


Medicinal Chemistry: Scaffold for Serine Protease (Kallikrein) Inhibitor Lead Optimization

The 3‑(methoxymethyl)‑1‑propyl‑1H‑pyrazole core is explicitly claimed in WO2017208005A1 as part of potent plasma kallikrein inhibitors [1]. Procurement of the target compound enables medicinal chemists to perform SAR studies around this privileged scaffold, potentially generating novel analogs with improved potency or selectivity against kallikrein‑related targets.

Physicochemical Property Modulation in Lead‑Like Compound Libraries

With a calculated XLogP3‑AA of 0.7 and a TPSA of 27.1 Ų, this compound occupies a favorable region of oral drug‑like chemical space [1]. It can serve as a building block for constructing focused libraries where balanced lipophilicity and moderate polarity are desired, offering a quantifiable alternative to more hydrophobic (logP > 1.2) or less polar (TPSA < 20 Ų) pyrazole analogs.

Agrochemical Intermediate: Design of Herbicides or Fungicides with Improved Environmental Fate

Pyrazole derivatives are widely employed in agrochemicals [1]. The methoxymethyl group reduces logP by approximately 0.5 units relative to the unsubstituted analog, which can translate to lower soil adsorption coefficients (Koc) and reduced bioaccumulation potential [1][2]. This property may be exploited in the design of next‑generation crop protection agents with favorable environmental profiles.

Chemical Biology: Tool Compound for Investigating Oxygen‑Dependent Interactions

The methoxymethyl moiety introduces a polar oxygen atom that can participate in specific hydrogen‑bonding or metal‑coordination interactions [1]. This makes the compound a useful probe for studying oxygen‑sensitive biological processes or for generating metal‑chelating ligands in catalysis research.

Application
Selection Property
Validation Focus
Serine protease inhibitor scaffold studies
Methoxymethyl‑pyrazole core
Kallikrein SAR evaluation
Lead‑like library design
Balanced logP/TPSA profile
Physicochemical property profiling
Agrochemical intermediate research
Reduced logP for environmental fate
Soil adsorption and bioaccumulation assessment
Oxygen‑dependent interaction probe
Methoxymethyl oxygen as H‑bond acceptor
Metal coordination or H‑bonding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(methoxymethyl)-1-propyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.